molecular formula C22H21ClN2O5S B11129525 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenoxyphenyl)alaninamide

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenoxyphenyl)alaninamide

Cat. No.: B11129525
M. Wt: 460.9 g/mol
InChI Key: JBQHDQHBAPSMAY-UHFFFAOYSA-N
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Description

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenoxyphenyl)alaninamide is a complex organic compound that features a sulfonyl group, a phenoxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenoxyphenyl)alaninamide typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 5-chloro-2-methoxybenzenesulfonyl chloride, is prepared by reacting 5-chloro-2-methoxybenzenesulfonic acid with thionyl chloride.

    Coupling with alanine derivative: The sulfonyl chloride is then reacted with an alanine derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Introduction of the phenoxy group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenoxyphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenoxyphenyl)alaninamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenoxyphenyl)alaninamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The phenoxy and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • N-(2,5-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N-ethyl-N 2-(3-methoxybenzyl)alaninamide

Uniqueness

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenoxyphenyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group provides strong binding interactions, while the phenoxy and methoxy groups enhance its solubility and reactivity.

Properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(2-phenoxyphenyl)propanamide

InChI

InChI=1S/C22H21ClN2O5S/c1-15(25-31(27,28)21-14-16(23)12-13-20(21)29-2)22(26)24-18-10-6-7-11-19(18)30-17-8-4-3-5-9-17/h3-15,25H,1-2H3,(H,24,26)

InChI Key

JBQHDQHBAPSMAY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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